3-Pyrrolidinepropanamide, alpha-amino-2-oxo-, (alphaS,3S)-
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Overview
Description
3-Pyrrolidinepropanamide, alpha-amino-2-oxo-, (alphaS,3S)- is an organic compound with the molecular formula C7H14ClN3O2. It is a derivative of pyrrolidine and is often used as a reagent in the preparation of various heterocycles, including oxopyrrolidines and oxopiperidines. These heterocycles are potential inhibitors of cysteine proteases, which are enzymes involved in the treatment of medical diseases and viral infections .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidinepropanamide, alpha-amino-2-oxo-, (alphaS,3S)- typically involves multiple steps. One common method is the reaction of pyrrolidine acid with an amino ketone, followed by treatment with hydrochloric acid to obtain the hydrochloride salt . The reaction conditions often require controlled temperatures and the use of polar solvents to ensure the desired product’s stability and purity.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes the use of large reactors, precise control of reaction conditions, and purification steps such as crystallization or chromatography to achieve high purity levels. The compound is then packaged and stored under conditions that prevent degradation.
Chemical Reactions Analysis
Types of Reactions
3-Pyrrolidinepropanamide, alpha-amino-2-oxo-, (alphaS,3S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxopyrrolidine derivatives, while reduction can produce different amide or amine compounds.
Scientific Research Applications
3-Pyrrolidinepropanamide, alpha-amino-2-oxo-, (alphaS,3S)- has several scientific research applications:
Chemistry: It is used as a reagent in the synthesis of various heterocycles, which are important in developing new chemical entities.
Biology: The compound is studied for its potential as an inhibitor of cysteine proteases, enzymes that play a role in various biological processes.
Medicine: It is explored for its therapeutic potential in treating diseases and viral infections by inhibiting specific enzymes.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-Pyrrolidinepropanamide, alpha-amino-2-oxo-, (alphaS,3S)- involves its interaction with cysteine proteases. The compound binds to the active site of these enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, making it a potential therapeutic agent for treating diseases and infections .
Comparison with Similar Compounds
Similar Compounds
- Methyl (S)-2- (Boc-amino)-3- [ (S)-2-oxo-3-pyrrolidinyl]propanoate
- Nirmatrelvir Impurity 8
- Nirmatrelvir Impurity 9
- Nirmatrelvir Impurity 6
- (1R,2S,5S)-3- ( (S)-3,3-dimethyl-2- (2,2,2-trifluoroacetamido)butanoyl)-6,6-dimethyl-3-azabicyclo [3.1.0]hexane-2-carboxylic acid
- 3-Pyrrolidinepropanoic acid, alpha- [ [ (1,1-dimethylethoxy)carbonyl]amino]-2-oxo-, (alphaS,3S)-
- Nirmatrelvir Impurity 10
- Nirmatrelvir Impurity 7
- Nirmatrelvir Impurity 4
Uniqueness
3-Pyrrolidinepropanamide, alpha-amino-2-oxo-, (alphaS,3S)- is unique due to its specific configuration and functional groups, which make it a valuable reagent in synthesizing various heterocycles. Its ability to inhibit cysteine proteases also sets it apart from other similar compounds, highlighting its potential in therapeutic applications.
Properties
CAS No. |
2628280-47-5 |
---|---|
Molecular Formula |
C7H13N3O2 |
Molecular Weight |
171.20 g/mol |
IUPAC Name |
(2S)-2-amino-3-[(3S)-2-oxopyrrolidin-3-yl]propanamide |
InChI |
InChI=1S/C7H13N3O2/c8-5(6(9)11)3-4-1-2-10-7(4)12/h4-5H,1-3,8H2,(H2,9,11)(H,10,12)/t4-,5-/m0/s1 |
InChI Key |
GZXSWPJYQCXXED-WHFBIAKZSA-N |
Isomeric SMILES |
C1CNC(=O)[C@@H]1C[C@@H](C(=O)N)N |
Canonical SMILES |
C1CNC(=O)C1CC(C(=O)N)N |
Origin of Product |
United States |
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